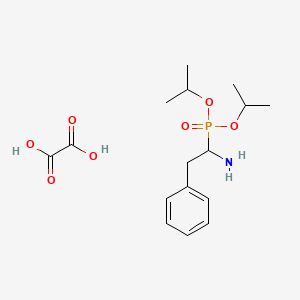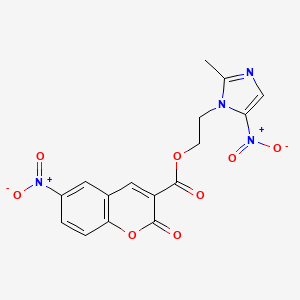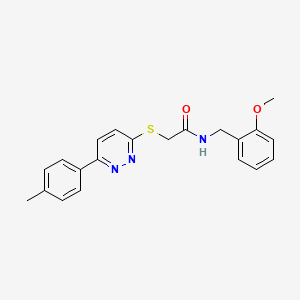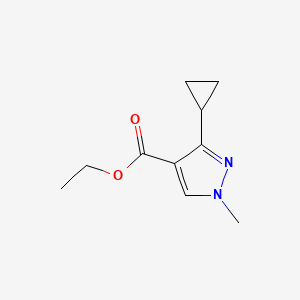
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium is a prodrug of propofol, which means that it is converted to propofol in vivo. Propofol is a GABA-A receptor agonist that enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system. This leads to the inhibition of neuronal activity and produces sedation and anesthesia.
Biochemical and Physiological Effects:
This compound disodium produces sedation and anesthesia by enhancing the activity of GABA in the central nervous system. It has a rapid onset of action and a short duration of effect. This compound disodium is metabolized to propofol, which is rapidly eliminated from the body. This compound disodium has minimal effects on cardiovascular and respiratory function, making it a safe and effective anesthetic agent.
実験室実験の利点と制限
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium has several advantages for lab experiments. It has a rapid onset of action and a short duration of effect, which allows for precise control of anesthesia and sedation. This compound disodium is also water-soluble, which makes it easy to administer and eliminates the need for organic solvents. However, this compound disodium is relatively expensive compared to other anesthetic agents, which may limit its use in some lab experiments.
将来の方向性
There are several future directions for the research and development of Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium. One area of research is the optimization of the synthesis method to reduce the cost of production. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetics and pharmacodynamics of this compound disodium. Additionally, the use of this compound disodium in combination with other anesthetic agents for enhanced sedation and anesthesia is an area of ongoing research.
合成法
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium is synthesized by reacting propofol with diisopropylphosphite in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound disodium. The synthesis method of this compound disodium is well-established and has been described in several research articles.
科学的研究の応用
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium has been extensively studied for its anesthetic properties. It has been used for sedation during diagnostic and therapeutic procedures, such as colonoscopy, bronchoscopy, and endoscopy. This compound disodium has also been studied for its use in general anesthesia. Several clinical trials have shown that this compound disodium is an effective anesthetic agent with a favorable safety profile.
特性
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-2-phenylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO3P.C2H2O4/c1-11(2)17-19(16,18-12(3)4)14(15)10-13-8-6-5-7-9-13;3-1(4)2(5)6/h5-9,11-12,14H,10,15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBINLIKDZRDBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(CC1=CC=CC=C1)N)OC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2785299.png)
![8-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2785302.png)
![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2785303.png)

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2785305.png)

![(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2785309.png)



